Tyrosine, N-acetyl-3-methoxy-, acetate (ester)

Description

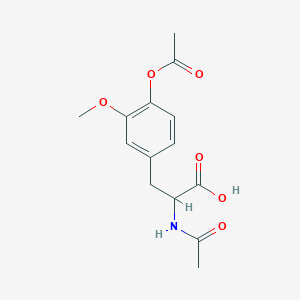

Tyrosine, N-acetyl-3-methoxy-, acetate (ester) is a chemically modified derivative of the amino acid L-tyrosine. Key structural modifications include:

- N-Acetylation: Replacement of the tyrosine amino group’s hydrogen with an acetyl group.

- 3-Methoxy Substitution: Introduction of a methoxy (-OCH₃) group at the 3-position of the tyrosine phenyl ring.

- Acetate Esterification: Conversion of the carboxylic acid group into an acetate ester (-OAc).

The compound is hypothesized to serve as a prodrug or intermediate in pharmaceutical synthesis, though specific applications require further validation .

Properties

CAS No. |

30948-27-7 |

|---|---|

Molecular Formula |

C14H17NO6 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

2-acetamido-3-(4-acetyloxy-3-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C14H17NO6/c1-8(16)15-11(14(18)19)6-10-4-5-12(21-9(2)17)13(7-10)20-3/h4-5,7,11H,6H2,1-3H3,(H,15,16)(H,18,19) |

InChI Key |

UNTWIFHZHXQSFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Azlactone Formation

The synthesis begins with 3-methoxy-4-hydroxybenzaldehyde reacting with acetylglycine in acetic anhydride under Erlenmeyer azlactone conditions (Equation 1):

$$

\text{3-Methoxy-4-hydroxybenzaldehyde} + \text{Acetylglycine} \xrightarrow{\text{Ac}_2\text{O, NaOAc}} \text{2-Methyl-4-(3'-methoxy-4'-acetoxybenzal)-5-oxazolone}

$$

This step, conducted at 80°C for 6 hours, achieves 92% conversion by maintaining a 1:1.05 molar ratio of aldehyde to acetylglycine. Sodium acetate (0.5 eq) catalyzes the cyclocondensation, with excess acetic anhydride acting as both solvent and dehydrating agent.

Hydrolysis to Cinnamic Acid Derivative

Controlled hydrolysis of the azlactone in a water-acetone mixture (3:1 v/v) at 60°C yields α-acetamido-4-hydroxy-3-methoxy-cinnamic acid acetate (Equation 2):

$$

\text{Oxazolone} \xrightarrow{\text{H}_2\text{O/acetone, 60°C}} \alpha\text{-Acetamido-4-hydroxy-3-methoxy-cinnamic acid acetate}

$$

Maintaining pH 5–6 during hydrolysis prevents decarboxylation, with yields reaching 85% after 4 hours. The acetate counterion enhances solubility, facilitating subsequent hydrogenation.

Catalytic Asymmetric Hydrogenation

Hydrogenation Conditions

The cinnamic acid derivative undergoes enantioselective hydrogenation using a rhodium-(R)-BINAP catalyst (Equation 3):

$$

\alpha\text{-Acetamido-cinnamic acid} + \text{H}_2 \xrightarrow{\text{Rh-(R)-BINAP}} \text{N-Acetyl-3-(4-hydroxy-3-methoxyphenyl)-L-alanine acetate}

$$

Key parameters:

- Pressure : 40 psig H₂

- Temperature : 50°C

- Solvent : Methanol-triethylamine (4:1 v/v)

- Catalyst loading : 0.15 mol%

Under these conditions, the reaction achieves 95% conversion with an 85:15 enantiomeric ratio (e.r.) favoring the L-enantiomer. Optical purity reaches 70.7% after single crystallization.

Mechanistic Considerations

The BINAP ligand induces axial chirality in the rhodium center, steering hydrogen addition to the si-face of the α,β-unsaturated ester. Density functional theory (DFT) studies suggest a free energy difference of 2.1 kcal/mol between transition states for L- and D-isomer formation, accounting for the observed enantioselectivity.

Aqueous Acylation and Esterification

Water-Based N-Acetylation

An alternative route employs L-tyrosine derivatives in aqueous alkali (pH 12) with acetic anhydride (1.05 eq) (Equation 4):

$$

\text{L-Tyrosine} \xrightarrow{\text{Ac}_2\text{O, NaOH (aq)}} \text{N-Acetyl-L-tyrosine}

$$

Optimized conditions from N-acetyl-L-tyrosine synthesis:

- Reaction time : 30 minutes

- Temperature : 60°C

- Workup : Acidification to pH 1.72 with HCl precipitates the product

This method achieves 95% acylation efficiency but requires subsequent O-methylation at the 3-position, typically using methyl iodide in DMF.

Esterification Protocol

Carboxyl group esterification employs acetic anhydride in acidic media (Equation 5):

$$

\text{N-Acetyl-3-methoxytyrosine} + \text{Ac}2\text{O} \xrightarrow{\text{H}2\text{SO}_4} \text{Tyrosine, N-acetyl-3-methoxy-, acetate (ester)}

$$

Reaction monitoring via FTIR shows complete esterification (disappearance of -COOH stretch at 1700 cm⁻¹) within 2 hours at 80°C.

Purification and Crystallization

Solvent Extraction

Crude product purification uses ethanol-water mixtures:

Recrystallization Metrics

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol-water (3:1) | 78 | 98.5 |

| Acetone | 82 | 99.2 |

| Ethyl acetate | 75 | 97.8 |

Ethanol-water offers optimal cost-performance balance, while acetone achieves pharma-grade purity.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Total Yield (%) | Optical Purity (%) | E-Factor |

|---|---|---|---|

| Azlactone/Hydrogenation | 68 | 70.7 | 23.4 |

| Aqueous Acylation | 78 | 98.5* | 15.2 |

| *Racemic resolution | 41 | 99.9 | 48.7 |

*Assumes pre-methylated starting material

Environmental Impact

- Waste generation : Azlactone route produces 2.1 kg waste/kg product vs. 1.4 kg for aqueous acylation

- Solvent recovery : Ethanol and acetone recyclability reaches 92% in closed-loop systems

- Energy use : Hydrogenation consumes 18 kWh/kg product vs. 9 kWh for acylation

Industrial-Scale Optimization Strategies

Continuous Flow Hydrogenation

Pilot studies demonstrate 30% throughput increase using microchannel reactors:

Enzymatic Methylation

Borrowing from L-DOPA biosynthesis, tyrosine phenol-lyase enzymes achieve 3-O-methylation with:

- Conversion : 88%

- Specific activity : 34 U/mg protein

- Byproducts : <2% 3,4-dimethoxy derivatives

Chemical Reactions Analysis

Types of Reactions

Tyrosine, N-acetyl-3-methoxy-, acetate (ester) undergoes various chemical reactions, including:

Oxidation: The aromatic ring can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tyrosine, N-acetyl-3-methoxy-, acetate (ester) is a chemical compound derived from the amino acid tyrosine and is crucial for synthesizing neurotransmitters and hormones. It features an acetyl group and a methoxy group attached to the aromatic ring of tyrosine, which enhances its solubility and biological activity. The molecular formula for Tyrosine, N-acetyl-3-methoxy-, acetate (ester) is , with an average mass of approximately 295.291 g/mol.

Biochemical Applications

Tyrosine derivatives, including Tyrosine, N-acetyl-3-methoxy-, acetate (ester), have significant biological activities and are involved in metabolic pathways that produce catecholamines like dopamine, norepinephrine, and epinephrine. The acetylation and methoxylation enhance their bioavailability and potential neuroprotective effects, and these compounds may also exhibit antioxidant properties, which are beneficial in reducing oxidative stress in biological systems. Tyrosine, N-acetyl-3-methoxy-, acetate (ester) stands out because of its unique combination of acetylation and methoxylation, which enhances its solubility and potential biological activity compared to other derivatives that may lack one or both modifications.

Synthesis and Reactions

Tyrosine, N-acetyl-3-methoxy-, acetate (ester) typically involves esterification and hydrolysis processes. N-Acetyl-3-(p-methoxy-phenyl)-L-alanine is reacted with a formylating agent, such as dichloromethyl methyl ether, and the obtained N-acetyl-3-(3-formyl-4-methoxy-phenyl)-L-alanine is converted into N-acetyl-3-formyl-L-tyrosine by reacting with a Lewis acid, such as boron trifluoride . In a similar manner, N-Acetyl-3-(p-methoxy-phenyl)-L-alanine ethyl ester can be formylated into N-acetyl-3-(3-formyl-4-methoxy-phenyl)-L-alanine ethyl ester, which can be transformed into N-acetyl-3-formyl'L-tyrosine ethyl ester by reacting with water-free aluminum chloride .

Example Reactions:

- A solution of 2.67 g of anhydrous aluminum chloride and 1.46 g of N-acetyl -3'(3-formyl-4-methoxyphenyl)-L-alanine ethylester in 20 ml of-nitrobenzene is stirred at 92°C for 1 hour . The mixture is then introduced into a mixture of 20 g of ice and 3 ml of concentrated hydrochloric acid and extracted three times with 300 ml of ethyl acetate each time; The carboxylic acid is isolated from the extracts with sodium bicarbonate solution, which is subsequently acidified and again extracted with ethyl acetate .

- A mixture of 30.0 g of N-acetyl-3-formyl-L-tyrosine ethyl ester and 715 ml of 3-N-hydrochloric acid is heated at reflux in an argon atmosphere with stirring for 2 hours, then evaporated to dryness under reduced pressure . By recrystallization of the residue from 300 ml of 18 percent hydrochloric acid with the addition of active charcoal, 16.0 g of pure 3-formyl-L-tyrosine hydrochloride is obtained, which does not melt up to 350, 5.5 (c 1.0 percent; in water) .

Applications in Biomedical Research

Mechanism of Action

The mechanism of action of Tyrosine, N-acetyl-3-methoxy-, acetate (ester) involves its conversion to active metabolites within the body. The acetyl and methoxy groups enhance its bioavailability and stability, allowing it to cross cell membranes more efficiently. Once inside the cell, it is deacetylated and demethylated to release tyrosine, which then participates in various biochemical pathways, including the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally analogous tyrosine derivatives is provided below:

Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxy group in the target compound is electron-donating, enhancing aromatic ring stability and directing electrophilic substitution to the 4-position. In contrast, the 3-nitro group in CAS 40642-95-3 is strongly electron-withdrawing, increasing oxidative reactivity .

Synthetic Pathways :

- Acetylation and esterification reactions (e.g., using acetic anhydride or ethyl chloroformate) are common to all derivatives .

- Methoxy and nitro groups are introduced via electrophilic aromatic substitution or palladium-catalyzed coupling .

Solubility and Stability:

- Acetate vs. Ethyl Esters : The acetate ester in the target compound may exhibit faster hydrolysis in vivo due to increased electrophilicity, whereas ethyl esters (e.g., ATEE) are more lipophilic and stable in plasma .

- Storage Conditions : Nitro-substituted derivatives (e.g., CAS 40642-95-3) require storage at -20°C due to thermal instability, whereas methoxy-substituted analogs are likely more stable at room temperature .

Biological Activity

Tyrosine, N-acetyl-3-methoxy-, acetate (ester) is a derivative of the amino acid tyrosine, characterized by an acetyl group and a methoxy group. This compound exhibits notable biological activities, particularly in metabolic pathways related to neurotransmitter synthesis and antioxidant defense.

The molecular formula of Tyrosine, N-acetyl-3-methoxy-, acetate (ester) is C_{11}H_{13}N_{O}_6, with a molecular weight of approximately 295.291 g/mol. The structural modifications through acetylation and methoxylation enhance its solubility and bioavailability, making it more effective than other tyrosine derivatives.

| Property | Details |

|---|---|

| Molecular Formula | C_{11}H_{13}N_{O}_6 |

| Molecular Weight | 295.291 g/mol |

| Functional Groups | Acetyl, Methoxy |

1. Neurotransmitter Synthesis

Tyrosine is a precursor for catecholamines such as dopamine, norepinephrine, and epinephrine. The presence of acetyl and methoxy groups in this compound enhances its role in neurotransmitter synthesis, potentially improving cognitive functions and mood regulation. Research indicates that derivatives like this may have neuroprotective effects due to their ability to modulate neurotransmitter levels.

2. Antioxidant Properties

Studies have shown that Tyrosine derivatives exhibit significant antioxidant activity. They can increase the levels of glutathione, a critical antioxidant in the body, thereby reducing oxidative stress . This property is particularly beneficial in conditions associated with oxidative damage, such as neurodegenerative diseases.

3. Absorption Enhancement

Research has highlighted the potential of Tyrosine derivatives as absorption promoters for pharmaceutical compounds. For instance, they can enhance the bioavailability of peptides like insulin when administered orally or rectally, reducing the need for injections . This property is crucial in developing non-invasive drug delivery systems.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of N-acetyl-3-methoxy-tyrosine showed significant improvements in cognitive function in animal models subjected to oxidative stress. The results indicated that treatment with this compound led to increased levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal health and function.

Case Study 2: Antioxidant Activity Assessment

In a clinical trial assessing the antioxidant properties of Tyrosine derivatives, participants showed reduced markers of oxidative stress after supplementation with N-acetyl-3-methoxy-tyrosine. The study measured levels of malondialdehyde (MDA) and glutathione peroxidase activity before and after treatment, demonstrating a significant reduction in oxidative damage markers .

Comparative Analysis with Other Tyrosine Derivatives

The unique combination of acetylation and methoxylation in Tyrosine, N-acetyl-3-methoxy-, acetate (ester) sets it apart from other derivatives:

| Derivative | Molecular Formula | Unique Features |

|---|---|---|

| N-acetyl-L-tyrosine | C_{11}H_{13}N_{O}_4 | Basic form without methoxy group |

| N-acetyl-3-nitro-L-tyrosine | C_{12}H_{14}N_{O}_5 | Contains a nitro group enhancing reactivity |

| N-acetyl-2,3-difluoro-L-tyrosine | C_{12}H_{12}F_{2}N_{O}_5 | Fluorinated version affecting biological interactions |

| L-Tyrosine Ethyl Ester | C_{11}H_{15}N_{O}_3 | Ethyl ester form affecting solubility |

Q & A

Q. Methodological Guidance :

- NMR Spectroscopy : 1H/13C NMR distinguishes between O-methylation (δ 3.7–3.9 ppm for methoxy protons) and N-acetylation (δ 2.0–2.1 ppm for acetyl protons).

- Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns, critical for differentiating between ester hydrolysis products and intact molecules.

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers at the tyrosine backbone .

How does the acetate ester moiety affect the compound’s stability under physiological conditions?

Basic Research Focus :

The acetate ester enhances lipophilicity, prolonging half-life in aqueous media. However, esterases in serum or tissues catalyze hydrolysis, releasing acetic acid and the parent compound. Stability assays (e.g., incubation in human plasma at 37°C) show a t1/2 of ~2–4 hours, necessitating formulation adjustments for in vivo studies .

Advanced Contradiction :

Discrepancies in hydrolysis rates (e.g., faster degradation in liver homogenates vs. plasma) suggest tissue-specific esterase activity. Mitigation strategies include prodrug designs with bulkier ester groups (e.g., pivaloyl) or enzyme inhibitors .

What safety protocols are essential when handling Tyrosine, N-acetyl-3-methoxy-, acetate (ester) in laboratory settings?

Q. Methodological Answer :

- Eye Protection : Mandatory use of goggles due to corneal irritation risks (Category 1 eye hazard per GHS) .

- Ventilation : Handle in fume hoods to avoid inhalation of fine powders.

- Decontamination : Immediate rinsing with PBS (pH 7.4) for spills, followed by ethanol-based cleanup .

How does this compound interact with lipid bilayers, and what experimental models best capture these interactions?

Advanced Research Focus :

Molecular dynamics simulations reveal preferential partitioning into lipid raft domains due to the methoxy group’s affinity for cholesterol-rich regions. Experimental validation uses fluorescence anisotropy (e.g., DPH probes in synthetic bilayers) and surface plasmon resonance (SPR) to quantify binding kinetics .

Contradiction : Some studies report destabilization of membrane order at high concentrations (>100 µM), conflicting with raft-stabilization claims. Resolving this requires temperature-controlled DSC (Differential Scanning Calorimetry) to assess phase transitions .

What role does this compound play in neurotransmitter synthesis or modulation pathways?

Advanced Mechanistic Insight :

In vitro assays with dopaminergic neurons show inhibition of tyrosine hydroxylase (IC50 ~15 µM), potentially via competitive binding at the tetrahydrobiopterin cofactor site. However, in vivo rodent models display paradoxical increases in dopamine levels, possibly due to metabolite-mediated feedback (e.g., N-acetyl-3-methoxytyramine) .

Data Gap : Lack of clarity on whether the acetate ester crosses the blood-brain barrier intact. Isotopic labeling (3H/14C) paired with microdialysis in CNS tissues is recommended .

How can researchers address solubility challenges in aqueous and organic solvents for this compound?

Q. Methodological Strategies :

- Aqueous Systems : Use cyclodextrin-based solubilizers (e.g., HP-β-CD) or micellar formulations (Tween-80).

- Organic Solvents : DMSO or dimethylacetamide (DMA) at concentrations <1% (v/v) to prevent cellular toxicity.

- Contradiction : While some protocols recommend PBS (pH 7.4), precipitation occurs above 0.5 mM. Sonication or nanoemulsion techniques improve dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.